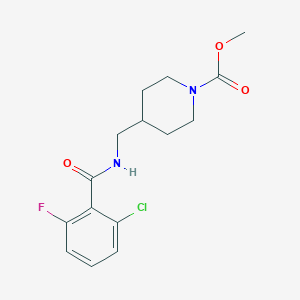![molecular formula C16H18Cl2N2O3 B2818782 [3-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)-1-adamantyl]acetic acid CAS No. 832740-18-8](/img/structure/B2818782.png)
[3-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)-1-adamantyl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“[3-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)-1-adamantyl]acetic acid” is a chemical compound . It’s important to note that the product is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular formula of this compound is C16H18Cl2N2O3 . The SMILES string representation is C1C2CC3(CC1CC(C2)(C3)N1C(C(=C(C=N1)[Cl])[Cl])=O)CC(O)=O .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformations
Synthesis and Some Chemical Transformations of Adamantyl-Substituted Pyrazolones : This research explores the synthesis of 1-Substituted 3-(1-adamantyl)-4,5-dihydro-1H-pyrazol–5-ones and 3-(1-adamantyl)-4,5-dihydroisoxazol-5-one. It details the chemical transformations these substances undergo, such as nitrosation with sodium nitrite in acetic acid and reactions with aromatic and heterocyclic aldehydes to form condensation products (Bormasheva, Kon’kov, & Moiseev, 2010).
Interaction with Nucleophiles and Reactivity Studies
Ring-opening and Recyclization of 3,4-diacylfuroxans by Nitrogen Nucleophiles : This study presents how 3,4-diacylfuroxans interact with hydroxylamine hydrochloride, leading to the formation of substituted 4,5-bis(hydroximino)-4,5-dihydroisoxazoles. It also includes the synthesis of N-Acyl-, N-nitro-, N-alkyl-, and N-adamantyl derivatives and discusses their X-Ray structures and density functional theoretical calculations (Shaposhnikov et al., 2003).
Applications in Amidation and Antimicrobial Activities
Effective Amidation of Carboxylic Acids Using (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric Acid Diethyl Ester : This paper elaborates on the use of (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester as a coupling agent for the amidation of carboxylic acids, discussing the mild conditions and chemoselectivity involved (Kang et al., 2008).Synthesis, Antimicrobial, and Anti-inflammatory Activities of Novel 2-[3-(1-Adamantyl)-4-substituted-5-thioxo-1,2,4-triazolin-1-yl]acetic Acids, 2-[3-(1-Adamantyl)-4-substituted-5-thioxo-1,2,4-triazolin-1-yl]propionic Acids and Related Derivatives : This research investigates the in vitro activities against various bacteria and the yeast-like pathogenic fungus Candida albicans of derivatives of 3-(1-adamantyl)-4-substituted-1,2,4-triazoline-5-thiones. It also examines their in vivo anti-inflammatory activities using the carrageenin-induced paw oedema method in rats (Al-Deeb et al., 2006).
Safety and Hazards
Wirkmechanismus
Target of Action
Similar compounds have been found to target thethyroid hormone receptor (THR) . The beneficial effects of thyroid hormone (TH) on lipid levels are primarily due to its action at the thyroid hormone receptor (THR-β) in the liver .
Mode of Action
Based on the structure of the compound and its similarity to other compounds, it can be hypothesized that it may interact with its target receptors in a similar manner to other pyridazinone derivatives . These compounds have been found to be significantly more THR-β selective than earlier analogues .
Biochemical Pathways
Compounds with similar structures have been found to affect theSuzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Pharmacokinetics
Similar compounds have been found to exhibit excellent safety profiles and decrease ldl cholesterol (ldl-c) and triglycerides (tg) at once daily oral doses of 50 mg or higher given for 2 weeks .
Result of Action
Similar compounds have been found to show outstanding safety in a rat heart model and were efficacious in a preclinical model at doses that showed no impact on the central thyroid axis .
Action Environment
Similar compounds have been found to have advantages of fewer reaction steps, higher overall yield, less process safety hazard and environmental impact .
Eigenschaften
IUPAC Name |
2-[3-(4,5-dichloro-6-oxopyridazin-1-yl)-1-adamantyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18Cl2N2O3/c17-11-7-19-20(14(23)13(11)18)16-4-9-1-10(5-16)3-15(2-9,8-16)6-12(21)22/h7,9-10H,1-6,8H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXOXDTGEXXVREU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)N4C(=O)C(=C(C=N4)Cl)Cl)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(E)-3-phenylprop-2-enyl]sulfanyl-5-[5-[(E)-3-phenylprop-2-enyl]sulfanyl-4-prop-2-enyl-1,2,4-triazol-3-yl]-4-prop-2-enyl-1,2,4-triazole](/img/structure/B2818707.png)
![3-(4-methoxybenzyl)-10-methyl-2-(thiophen-2-yl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2818708.png)

![methyl 2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2818710.png)
![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3,4,5-triethoxybenzamide](/img/structure/B2818711.png)

![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2,4-dichlorobenzamide](/img/structure/B2818713.png)
![8-(3-Bromophenyl)-11,13-dimethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2818714.png)
![N-(2-{[5-chloro-6-(propan-2-yloxy)pyridin-3-yl]formamido}ethyl)prop-2-enamide](/img/structure/B2818716.png)
![1-[(1-Methyl-1H-pyrrol-2-yl)methyl]-4-piperidinecarboxylic acid hydrate](/img/structure/B2818719.png)

![1,3-Dihydrofuro[3,4-c]pyridine hydrochloride](/img/structure/B2818722.png)